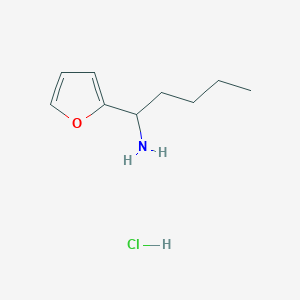

![molecular formula C12H13ClFN3 B1445839 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1822862-37-2](/img/structure/B1445839.png)

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

Übersicht

Beschreibung

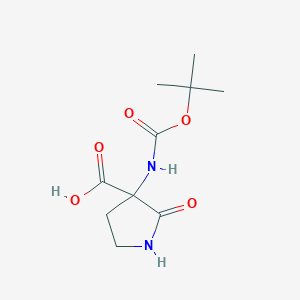

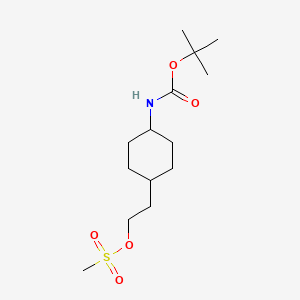

The compound is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are influenced by the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

Fluoropyridines can be synthesized using various methods . A library of tetrasubstituted pyrazolo[4,3-c]pyridines was prepared from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate pyrazoles .Molecular Structure Analysis

The molecular structure of fluorinated pyridines generally includes a pyridine ring with one or more fluorine atoms attached . The exact structure of the compound you mentioned could not be found.Chemical Reactions Analysis

The synthesis of fluoropyridines often involves reactions such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .Physical And Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They also exhibit interesting physical properties .Wissenschaftliche Forschungsanwendungen

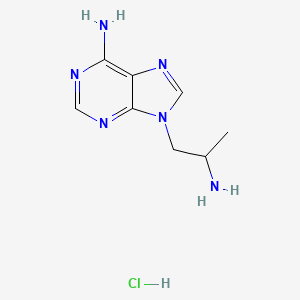

Neurological Disease Treatment

Pyrrolo[3,4-c]pyridines have shown potential in treating diseases of the nervous system due to their biological activity. While specific studies on 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride may not be readily available, related compounds within this class have been investigated for their neuroprotective and neuroregenerative properties .

Immune System Disorders

Similarly, these compounds have been explored for their role in immune system modulation. They may offer therapeutic benefits for immune-related conditions, potentially including autoimmune diseases or immunodeficiency disorders .

Antidiabetic Applications

The antidiabetic properties of pyrrolo[3,4-c]pyridines suggest that our compound of interest could be researched for its efficacy in managing blood sugar levels and treating diabetes-related complications .

Antimycobacterial Activity

Given the antimycobacterial activity found in pyrrolo[3,4-c]pyridines, there’s a possibility that 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride could serve as a basis for developing new treatments against mycobacterial infections such as tuberculosis .

Antiviral Properties

The class of pyrrolo[3,4-c]pyridines has also been noted for its antiviral capabilities. Research into this compound could uncover potential applications in combating viral infections .

Antitumor and Anticancer Research

There is evidence of antitumor activities in pyrrolo[3,4-c]pyridines. This suggests that our compound might be useful in oncological research to develop new anticancer therapies .

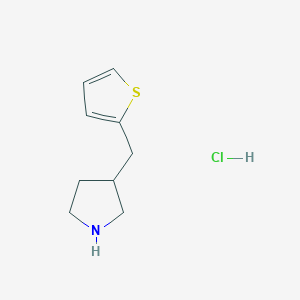

Antiplatelet Therapy

Fused pyridine derivatives like ticlopidine have been used for antiplatelet therapy. There’s potential for 2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride to be explored in similar applications to prevent blood clots .

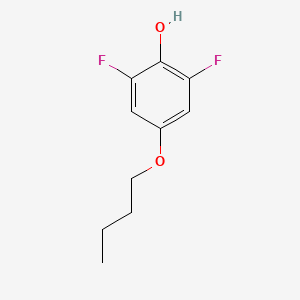

Agricultural Chemicals

Fluorinated pyridines have been utilized as starting materials for herbicides and insecticides. The fluorinated nature of our compound might lend itself to research into new agricultural chemicals with improved efficacy and safety profiles .

MDPI - Biological Activity of Pyrrolo[3,4-c]pyridines IntechOpen - Fused Pyridine Derivatives SpringerLink - Synthesis of Fluorinated Pyridines

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3.ClH/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16;/h1-4,8,14H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGSNAYYCRNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)